REACTION_CXSMILES
|
C[N:2]([CH:4]=[C:5]1[C:10](=O)[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6]1)C.C(=O)([O-])[O-].[Na+].[Na+].Cl.[C:26]1([NH:32]N)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.C(=O)(O)[O-].[Na+]>CO.C(O)(=O)C.O>[C:26]1([N:32]2[C:10]3[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6][C:5]=3[CH:4]=[N:2]2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2.3,4.5,6.7|
|
Name
|
|
Quantity
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2.1 g
|
Type
|
reactant
|
Smiles
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CN(C)C=C1CN(CCC1=O)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at rt for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the methanol was removed on a rotary evaporator
|
Type
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EXTRACTION
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Details
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The resulting mixture was extracted with methylene chloride (3×40 mL)
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Type
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CUSTOM
|
Details
|
the combined extracts were dried over anhyd
|
Type
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FILTRATION
|
Details
|
sodium sulfate, filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel using 20% ethyl acetate in hexanes as the eluant
|
Type
|
CUSTOM
|
Details
|
afforded fractions
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=CC=2CN(CCC21)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |